![molecular formula C21H29N5O4 B6488732 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 941873-51-4](/img/structure/B6488732.png)
8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H29N5O4 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is 415.22195442 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Calcium Release Inhibition from Sarcoplasmic Reticulum (SR) in Myocardial Fibers
- Application : In ventricular myocardial fibers of adult rats, TMB-8 has been investigated for its reversible inhibition of Ca²⁺ release from the sarcoplasmic reticulum (SR). It selectively affects skinned myocardial preparations, making it a valuable pharmacological tool for studying Ca²⁺ dynamics .
Research Skill Development in STEM Disciplines
- Application : TMB-8 can serve as a research tool for understanding Ca²⁺ handling mechanisms, contributing to the development of research skills in fields like science, technology, engineering, and mathematics (STEM) .
Laser Research and Fluorescence Excitation Examination
- Application : TMB-8 has been used in laser research, particularly in metal-vapor lasers. It plays a role in fluorescence excitation examination (e.g., in U.S. paper currency printing) and other scientific investigations .
Cardiac Electrophysiology and Action Potential Modulation
- Contraction Inhibition : At certain concentrations, TMB-8 abolishes contraction by affecting action potentials in cardiac tissue .
Inhibition of Insulin Secretion in Isolated Rat Islets
- Application : TMB-8 inhibits insulin secretion in freshly isolated rat islets, providing insights into cellular processes related to insulin release .
Pharmacological Tool for Investigating Ca²⁺ Handling
- Summary : Overall, TMB-8 serves as a valuable pharmacological tool for studying Ca²⁺ dynamics, especially in skinned myocardial preparations. Its specific effects on SR-mediated Ca²⁺ release make it relevant for various research contexts .
properties
IUPAC Name |
8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-5-14-9-8-10-16(11-14)30-13-15(27)12-26-17-18(22-20(26)25(6-2)7-3)24(4)21(29)23-19(17)28/h8-11,15,27H,5-7,12-13H2,1-4H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWOGFLVYMSQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(CC)CC)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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